Product packaging for Atalanine(Cat. No.:CAS No. 50906-85-9)

Atalanine

Cat. No.: B1240179
CAS No.: 50906-85-9
M. Wt: 610.6 g/mol
InChI Key: PLAXYWZLYBHIDB-SZAHLOSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atalanine is a chemical reagent provided for research applications. It is intended for in vitro analysis exclusively within laboratory settings. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, drug applications, or any form of human or veterinary treatment . Initial research suggests this compound may exhibit enzyme inhibition activity, though its specific molecular targets and full mechanism of action require further investigation . Researchers are interested in its potential as a tool compound for biochemical studies. Handling should be performed by qualified professionals in accordance with appropriate laboratory safety protocols. Please consult the product's Certificate of Analysis for detailed specifications on purity, storage conditions, and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H30N2O9 B1240179 Atalanine CAS No. 50906-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50906-85-9

Molecular Formula

C34H30N2O9

Molecular Weight

610.6 g/mol

IUPAC Name

(1S,2R)-10-(4,8-dihydroxy-6-methoxy-10-methyl-9-oxoacridin-3-yl)oxy-1,5-dihydroxy-11-methyl-2-propan-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one

InChI

InChI=1S/C34H30N2O9/c1-14(2)34-33(42)26-23(45-34)13-20(38)25-29(26)36(4)27-16(31(25)40)7-6-8-21(27)44-22-10-9-17-28(32(22)41)35(3)18-11-15(43-5)12-19(37)24(18)30(17)39/h6-14,33-34,37-38,41-42H,1-5H3/t33-,34+/m0/s1

InChI Key

PLAXYWZLYBHIDB-SZAHLOSFSA-N

SMILES

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O

Isomeric SMILES

CC(C)[C@@H]1[C@H](C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O

Canonical SMILES

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O

Origin of Product

United States

Biosynthesis of Acridone Alkaloids: Enzymatic Pathways and Regulatory Mechanisms

Precursor Pathways in Plant Primary Metabolism

The foundational building blocks for acridone (B373769) alkaloids are derived from central metabolic routes in plants. The primary precursors are anthranilate, originating from the shikimate pathway, and malonyl-CoA, a product of fatty acid biosynthesis. researchgate.netmdpi.com

Shikimate Pathway and Anthranilate Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), as well as various other aromatic compounds. wikipedia.orgnih.gov The pathway begins with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, proceeding through a series of enzymatic steps to yield chorismate. nih.gov

Anthranilate is formed from chorismate through a reaction catalyzed by anthranilate synthase (AS). researchgate.net This enzyme typically plays a role in regulating tryptophan biosynthesis and is subject to feedback inhibition by tryptophan, which helps control the accumulation of anthranilate. researchgate.net However, anthranilate also serves as a precursor specifically for the biosynthesis of acridone alkaloids, diverting metabolic flux from primary metabolism into secondary metabolism. researchgate.netmdpi.com

Malonyl-CoA Integration

Malonyl-CoA is another essential precursor in acridone alkaloid biosynthesis. researchgate.netmdpi.com It is a coenzyme A derivative of malonic acid and is formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). wikipedia.org Malonyl-CoA serves as a donor of two-carbon units in various biosynthetic pathways, including fatty acid synthesis and the biosynthesis of polyketides. wikipedia.org

Key Enzymatic Steps in Monomeric Acridone Biosynthesis

The convergence of anthranilate and malonyl-CoA leads to the formation of the acridone scaffold through a series of enzymatic reactions. A critical early step involves the modification of anthranilate. nih.gov

Role of Anthranilate N-methyltransferase (ANMT)

Anthranilate N-methyltransferase (ANMT) is a key enzyme that catalyzes the first pathway-specific step in the biosynthesis of acridone alkaloids. nih.govresearchgate.netmdpi.com This enzyme is responsible for the N-methylation of anthranilate, using S-adenosyl-L-methionine (SAM) as the methyl group donor, to produce N-methylanthranilate. nih.govmdpi.comacs.org N-methylanthranilate is a crucial intermediate for the biosynthesis of N-methylated acridone alkaloids. mdpi.com

ANMT has been characterized from plants like Ruta graveolens, which are known to accumulate N-methylated acridones. researchgate.netmdpi.com The activity of ANMT is considered a branch-point, channeling anthranilate away from tryptophan biosynthesis and into the acridone alkaloid pathway. researchgate.netnih.gov

Substrate Specificity and Methylation Mechanism

Anthranilate N-methyltransferase exhibits a narrow substrate specificity, primarily accepting anthranilate as its substrate. researchgate.netmdpi.comnih.gov Studies have shown that ANMT from Ruta graveolens does not efficiently methylate other related compounds such as methylated catechol, salicylate, caffeate, or 3- and 4-aminobenzoate. researchgate.netmdpi.comnih.gov Furthermore, anthraniloyl-CoA is generally not accepted as a substrate by ANMT, indicating that the N-methylation occurs before the activation of anthranilate to its CoA ester. researchgate.netnih.gov

The methylation catalyzed by ANMT is a SAM-dependent reaction. nih.govmdpi.comacs.org SAM acts as the methyl group donor, transferring a methyl group to the amino group of anthranilate. nih.govacs.org This reaction follows an SN2 mechanism, a common mode of action for SAM-dependent methyltransferases. acs.org After the methyl group transfer, SAM is converted to S-adenosyl-L-homocysteine (SAH). acs.org

Evolutionary Link to O-methyltransferases

Interestingly, phylogenetic analysis and sequence comparisons have revealed an evolutionary link between anthranilate N-methyltransferases and certain O-methyltransferases (O-MTs). researchgate.netacs.orgpnas.org Despite catalyzing methylation on different atoms (nitrogen vs. oxygen) and acting on distinct physiological substrates (anthranilate vs. phenolic compounds like caffeate), ANMTs share significant amino acid sequence similarity with some O-methyltransferases, particularly those involved in secondary metabolism. researchgate.netacs.orgnih.govpnas.org

Function of Acridone Synthase (ACS)

Acridone Synthase (ACS) plays a pivotal role in the biosynthesis of the acridone ring system, catalyzing a key condensation reaction. nih.gov This enzyme is central to channeling metabolic flux towards acridone alkaloid production.

Type III Polyketide Synthase Activity

ACS is classified as a Type III Polyketide Synthase (PKS). nih.gov Type III PKSs are a family of iterative enzymes that catalyze the condensation of a starter molecule with multiple units of malonyl-CoA extender units. In the case of acridone biosynthesis, ACS utilizes N-methylanthraniloyl-CoA as a starter molecule and catalyzes the iterative condensation with three molecules of malonyl-CoA. nih.gov This process leads to the formation of a polyketide intermediate, which then undergoes cyclization and aromatization to yield the basic acridone scaffold, such as 1,3-dihydroxy-N-methylacridone. nih.gov

Homology and Divergence from Chalcone Synthase

Acridone Synthase shares significant sequence homology with Chalcone Synthase (CHS), another well-characterized Type III PKS involved in flavonoid biosynthesis. nih.gov Both enzymes catalyze similar condensation reactions with malonyl-CoA. However, a key difference lies in their starter molecule specificity. While CHS typically uses 4-coumaroyl-CoA to produce chalcones, ACS specifically utilizes N-methylanthraniloyl-CoA for acridone synthesis. nih.gov Studies involving site-directed mutagenesis have demonstrated that a few key amino acid residues in the active site determine the substrate specificity, highlighting the evolutionary divergence of ACS from CHS to accommodate the different starter molecule and catalyze the formation of the acridone ring system. nih.gov

Regulation of Acridone Alkaloid Biosynthesis

The biosynthesis of acridone alkaloids is a tightly regulated process influenced by various internal and external factors.

Feedback Inhibition Mechanisms (e.g., Anthranilate Synthase)

Regulation of acridone alkaloid biosynthesis can occur at the level of precursor supply. Anthranilate, a precursor for acridone alkaloids, is synthesized from chorismate by Anthranilate Synthase (AS). lipidmaps.org In many plants, AS is subject to feedback inhibition by tryptophan, the end-product of the shikimate pathway. lipidmaps.org However, in some acridone-producing species like Ruta graveolens, a feedback-insensitive version of AS exists (ASα1), which allows for increased production of anthranilate, thereby channeling more substrate into the acridone biosynthesis pathway, even in the presence of high tryptophan levels. lipidmaps.org This mechanism helps ensure sufficient precursor availability for alkaloid production.

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of genes encoding enzymes involved in acridone alkaloid biosynthesis, including ACS and Anthranilate N-methyltransferase (ANMT), is subject to transcriptional and translational control. lipidmaps.org Studies have shown that the transcript levels and enzymatic activities of these enzymes can be regulated in response to developmental cues and environmental stimuli. lipidmaps.org Transcription factors play a crucial role in orchestrating the expression of these biosynthetic genes.

Chemical Synthesis Methodologies of Dimeric Acridone Alkaloids and Analogs

General Strategies for Acridone (B373769) Ring System Construction

The construction of the tricyclic acridone ring system is a foundational step in the synthesis of Atalanine and related alkaloids. wikipedia.org Over the years, several reliable methods have been established, primarily involving the cyclization of carefully selected precursors.

Cyclization of Diarylamine Intermediates

One of the most traditional and widely used methods for constructing the acridone nucleus is through the cyclization of N-phenylanthranilic acid derivatives, which are a type of diarylamine. This strategy typically involves two key stages: the formation of the diarylamine intermediate and its subsequent ring closure.

The diarylamine intermediate is often prepared via an Ullmann condensation reaction. rsc.org This involves coupling an aniline (B41778) derivative with a 2-halobenzoic acid (commonly 2-chlorobenzoic or 2-bromobenzoic acid) in the presence of a copper catalyst and a base, such as potassium carbonate. rsc.orgjuniperpublishers.com

Once the N-phenylanthranilic acid is obtained, it undergoes intramolecular cyclization to form the acridone ring. This ring-closing reaction is typically promoted by strong acids or dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. rsc.orgjuniperpublishers.com The acid catalyzes an electrophilic acylation of the aniline ring by the carboxylic acid group, followed by dehydration to yield the final tricyclic system.

Table 1: Examples of Diarylamine Cyclization for Acridone Synthesis

Diarylamine PrecursorCyclization ReagentConditionsProductReference
2-(4-acetylphenylamino)benzoic acidPolyphosphoric Acid (PPA)100°C, 1 hr reflux2-acetylacridin-9(10H)-one juniperpublishers.com
2-Arylamino benzoic acidsPolyphosphoric Acid (PPA)100°CAcridone derivatives rsc.org

Cyclization of Benzophenone (B1666685) Intermediates

An alternative classical approach proceeds through a benzophenone intermediate. This method is particularly useful for synthesizing fluorinated acridones and other derivatives. The strategy involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net

The synthesis begins with a suitably substituted benzophenone, typically bearing a leaving group (like fluorine) ortho to the carbonyl on one ring and a nucleophilic group (an amine) ortho to the carbonyl on the other ring. researchgate.net Upon treatment with a base, the amine deprotonates and attacks the carbon atom bearing the leaving group on the adjacent ring, displacing it and forming the central nitrogen-containing ring of the acridone structure. This base-catalyzed cyclization is an efficient method for creating the acridone scaffold from an open-chain precursor. researchgate.net

Alternative and Emerging Synthetic Routes

Modern organic synthesis has introduced several innovative methods for acridone construction, often offering milder conditions, improved efficiency, and greater functional group tolerance.

Palladium-Catalyzed Reactions : Recent advancements include palladium-catalyzed methods. One such protocol achieves a dual C-H carbonylation of readily available diarylamines using Co2(CO)8 as a solid source of carbon monoxide, providing a direct route to the acridone core. organic-chemistry.org Another palladium-catalyzed approach involves the addition of terminal acetylenes to bis(2-bromophenyl)amine, which, in the presence of a diamine base, favors an intramolecular cyclization to form a 9-substituted acridine (B1665455). nih.govnih.gov

Oxidative Annulation : A novel method involves the oxidative annulation of isatins with 2-(trimethylsilyl)aryl triflates, promoted by tert-butyl hydroperoxide. This reaction is thought to proceed through a Baeyer-Villiger-type rearrangement followed by intermolecular cyclization. organic-chemistry.org

Formal (4+2) Cycloaddition : A transition-metal-free formal (4+2) cycloaddition has been developed using o-aminobenzamides and aryne precursors. This method can be controlled by the choice of base to selectively produce either N-H or N-aryl acridones. bohrium.com

Biosynthesis : Researchers have also engineered Escherichia coli to synthesize acridone derivatives. By expressing plant-derived polyketide synthase genes, the bacteria can produce acridones from basic building blocks like anthranilate and malonyl-CoA. nih.gov

Table 2: Modern Synthetic Approaches to Acridone Ring Construction

MethodKey Reagents/CatalystsPrecursorsKey FeaturesReference
Pd-catalyzed Dual C-H CarbonylationPalladium catalyst, Co2(CO)8DiarylaminesGood functional group compatibility, operational safety organic-chemistry.org
Oxidative Annulationtert-Butyl hydroperoxideIsatins, 2-(trimethylsilyl)aryl triflatesConvenient, broad substrate scope organic-chemistry.org
Formal (4+2) CycloadditionBase (e.g., Cs2CO3)o-aminobenzamides, aryne precursorsTransition-metal-free, chemoselective bohrium.com
BiosynthesisEngineered E. coli, plant enzymesAnthranilate, malonyl-CoABio-catalytic, sustainable nih.gov

Dimerization Strategies for Bis-Acridone Analogs

The formation of dimeric alkaloids like this compound requires a robust strategy for covalently linking two monomeric acridone units. nih.gov While the specific synthetic route to this compound is not extensively detailed in the literature, general principles of organic synthesis suggest plausible pathways for such dimerization, including Mannich-like and Michael reactions.

Mannich-like Reaction Approaches

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. oarjbp.com The reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov

In the context of bis-acridone synthesis, a Mannich-like approach could be envisioned. One acridone monomer, possessing a nucleophilic site (an electron-rich aromatic position), could act as the active hydrogen compound. The second acridone unit could be derivatized to act as, or generate, an electrophilic iminium ion. For instance, an N-hydroxymethyl or N-aminomethyl derivative of an acridone could, under acidic conditions, generate an electrophilic species that would then be attacked by the nucleophilic acridone partner, forging a methylene (B1212753) bridge between the two units. This strategy is a powerful tool for C-C bond formation and is widely used in the synthesis of complex natural products and pharmaceuticals. ias.ac.in

Challenges and Advancements in Dimeric Acridone Synthesis

Without specific research data on the synthesis of this compound, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Based on the conducted research, no information could be found regarding a chemical compound named "this compound." It is possible that this is a novel, not yet publicly documented compound, or that the name is misspelled.

Therefore, the requested article on the "Molecular Interactions and Mechanistic Research of Dimeric Acridone Alkaloids" focusing specifically on "this compound" cannot be generated at this time. Further clarification on the compound's identity would be necessary to proceed with the request.

Molecular Interactions and Mechanistic Research of Dimeric Acridone Alkaloids

Enzyme Inhibition Studies

Protein Kinase Interaction and Inhibition

The interaction of acridone (B373769) alkaloids with protein kinases is a significant area of research, as these enzymes play a crucial role in cellular signaling pathways. Heterocycle-fused acridines, a class to which atalanine belongs, are recognized as inhibitors of protein tyrosine kinases. nih.govsemanticscholar.org While specific studies on this compound's direct interaction with a wide array of protein kinases are still emerging, the broader family of acridone alkaloids is known to exhibit inhibitory activity against these enzymes. This inhibition is a key aspect of their potential as therapeutic agents. Research into related compounds suggests that the planar acridine (B1665455) structure is crucial for intercalating into DNA and interacting with the ATP-binding site of kinases.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of neurodegenerative diseases. While direct extensive studies on this compound's AChE inhibitory activity are limited, research on extracts from the Atalantia genus, the source of this compound, has shown inhibitory effects on this enzyme. researchgate.netdokumen.pubpageplace.de For instance, extracts of Atalantia monophylla have demonstrated significant AChE inhibitory activity. researchgate.netdokumen.pubpageplace.de This suggests that constituent compounds, such as the dimeric acridone alkaloids, may contribute to this bioactivity. The structural characteristics of acridone alkaloids make them promising candidates for AChE inhibition.

Other Relevant Biomolecular Interactions (e.g., with BSA)

Beyond enzyme inhibition, the interaction of small molecules with transport proteins like bovine serum albumin (BSA) is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. While specific studies detailing the interaction between this compound and BSA are not extensively documented, research on similar alkaloids provides a framework for understanding these potential interactions. The binding of alkaloids to BSA can influence their distribution and availability in biological systems.

Mechanistic Investigations through Computational Approaches

Computational methods are invaluable tools for exploring the molecular interactions of natural products like this compound at an atomic level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of this compound and related compounds, docking studies have been employed to understand their inhibitory mechanisms against various enzymes. researchgate.netresearchgate.netresearchgate.net For example, docking studies with similar alkaloids have shown favorable binding energies and interactions with the active sites of enzymes like xanthine oxidase and acetylcholinesterase. researchgate.netresearchgate.net These simulations help in identifying key amino acid residues involved in the interaction and provide insights into the structure-activity relationships of these compounds. Although specific docking data for this compound is not widely published, the general applicability of this method to acridone alkaloids highlights its importance in predicting and understanding their biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. For complex molecules like this compound, MD simulations can reveal the stability of the ligand-protein complex, conformational changes that occur upon binding, and the role of solvent molecules in the interaction. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this computational approach is frequently used to complement docking studies for other enzyme inhibitors. researchgate.net These simulations can validate the binding modes predicted by docking and provide a more realistic representation of the biomolecular interactions in a physiological environment.

Theoretical and Computational Studies on Dimeric Acridone Alkaloids

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build predictive models correlating chemical structure with biological activity. This approach involves identifying molecular descriptors that quantify structural features and developing statistical models that relate these descriptors to observed activities. QSAR studies have been applied to acridone (B373769) derivatives to understand the structural features influencing their biological effects scirp.orgnih.govresearchgate.net. These studies aim to establish structure-activity relationships (SAR) that can guide the design of novel compounds with improved properties scirp.org.

Topomer CoMFA Studies for Activity Prediction

Topomer CoMFA is a 3D-QSAR methodology that automates the generation of models for predicting the biological activity or properties of compounds scirp.org. It addresses the challenge of molecular alignment by generating an objective and universal alignment of structural fragments scirp.org. Topomer CoMFA studies have been employed on N-substituted acridone derivatives to identify pharmacophoric units and determine the contributions of different substituent groups to activity scirp.org. The results from such studies provide SAR information and can be utilized in the design of new derivatives for further investigation scirp.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations have been applied to acridone alkaloids to explore their low energy conformations and understand reaction mechanisms researchgate.netscilit.com. These studies can provide insights into the stability and preferred three-dimensional arrangements of acridone structures.

Computational Modeling of Conformational Dynamics

Computational modeling, such as molecular dynamics simulations, can be used to study the conformational dynamics of molecules, exploring their flexibility and how their shapes change over time. While specific detailed studies on the conformational dynamics of Atalanine or dimeric acridone alkaloids were not prominently found in the search results, computational methods are generally applicable to understanding the dynamic behavior of complex molecules like acridone alkaloids.

Prediction of Binding Affinities and Molecular Recognition

Computational methods are widely used to predict the binding affinities of small molecules to biological targets, providing insights into molecular recognition and potential mechanisms of action plos.orgnih.govmdpi.combiorxiv.org. Docking studies, a common computational technique, have been performed for this compound, showing its inhibition affinity against certain enzymes when compared to reference compounds like morphine researchgate.net. Furthermore, in silico binding interaction studies using programs like Autodock have been conducted for acridones isolated from Atalantia monophylla (a source of this compound) with targets such as acetylcholinesterase (AChE) and amyloid-beta (Aβ1-42), investigating their potential in the context of Alzheimer's disease nih.gov. These studies help to delineate the binding mechanisms and identify key interactions between acridone alkaloids and their biological targets nih.gov.

In Silico Prediction of Compound Properties

In silico methods are utilized to predict various physicochemical and pharmacokinetic properties of compounds based on their structure. For this compound, computed properties such as molecular formula (C₃₄H₃₀N₂O₉), molecular weight (610.6 g/mol ), and XLogP3 (6.1) are available through databases like PubChem nih.gov. These predicted properties can provide initial estimations of characteristics like lipophilicity and molecular size. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations and QSAR studies are also applied to acridone derivatives to assess their potential pharmacokinetic profiles and biological activities smolecule.comijpsjournal.com.

Natural Occurrence, Distribution, and Ecological Aspects

Taxonomic Distribution in Plant Families (e.g., Rutaceae)

Atalanine has been specifically reported as isolated from Atalantia ceylanica, a species belonging to the Rutaceae family. researchgate.netnih.govpageplace.de The Rutaceae family is well-known for its rich production of various secondary metabolites, including alkaloids, coumarins, flavonoids, sterols, and limonoids. thieme-connect.com Acridone (B373769) alkaloids, the class of compounds to which this compound belongs, are characteristic constituents found within several genera of the Rutaceae. thieme-connect.comnih.gov Other Atalantia species have also been investigated and found to contain acridone alkaloids, such as Atalantia monophylla, Atalantia roxburghiana, and Atalantia wightii. thieme-connect.comnih.gov Atalantia citroides is also reported to contain flavones. thieme-connect.com This suggests that the biosynthesis of acridone alkaloids is a feature present across multiple species within the Atalantia genus and is a notable characteristic of the Rutaceae family as a whole. thieme-connect.comwikipedia.orgneist.res.inimsc.res.inperiodikos.com.br

The distribution of this compound and related acridone alkaloids within the Rutaceae highlights the family's capacity for producing these structurally diverse compounds. While this compound's presence is specifically documented in Atalantia ceylanica, the broader occurrence of acridone alkaloids in other Atalantia species and the prominence of alkaloids in the Rutaceae underscore the taxonomic context of this compound's natural production.

Localization and Accumulation within Plant Tissues (e.g., roots, flowers)

Studies on Atalantia ceylanica have reported the isolation of this compound from both the bark and the leaves of the plant. researchgate.netnih.govpageplace.de This indicates that the compound is present and accumulates in different vegetative tissues. While specific detailed research findings on the precise cellular or tissue-level localization and accumulation patterns of this compound are limited in the provided sources, the presence of other acridone alkaloids has been noted in the roots of Atalantia monophylla. nih.gov

General research on the localization of various compounds in plants utilizes techniques such as mass spectrometry imaging to provide spatial and molecular information within plant tissues, including roots, leaves, and reproductive organs. rsc.orgfrontiersin.org Studies on other plant metabolites, such as amino acids and iron, have shown differential distribution and accumulation in various plant parts like roots, leaves, and flowers, often linked to specific metabolic processes or defense responses. nih.govmdpi.comresearchgate.netnih.gov While these studies provide methodological context for understanding compound localization, specific data on this compound's distribution within different plant organs or tissues beyond bark and leaves of A. ceylanica are not detailed in the provided information.

Based on the available information, this compound has been found in the bark and leaves of Atalantia ceylanica. Related acridone alkaloids are also found in the roots of other Atalantia species.

Considerations in Chemical Ecology of Acridone Alkaloids

The presence of acridone alkaloids like this compound in plants has significant implications for their chemical ecology, which explores the chemical interactions between organisms and their environment. Secondary metabolites, including alkaloids, play crucial roles in mediating these interactions, particularly in defense against herbivores and pathogens. scielo.org.penih.govresearchgate.netwikipedia.orgnih.govnih.govmdpi.com

In the context of Atalantia species, which are known to contain acridone alkaloids thieme-connect.com, the presence of these compounds can influence interactions with insects that feed on these plants. For example, the Wikipedia entry for Atalantia mentions that certain butterflies and moths, such as the blue Mormon butterfly and the citrus leafminer moth, are found near Atalantia and their larvae feed on these plants. wikipedia.org This herbivory can exert selective pressure on the plants, favoring the production of defense compounds. Acridone alkaloids could potentially act as deterrents or toxins to these or other herbivores, influencing feeding behavior and the dynamics of plant-insect interactions. scielo.org.pe

Furthermore, acridone alkaloids may also play a role in defense against plant pathogens, as discussed in the context of phytoanticipins and phytoalexins. nih.govresearchgate.netwikipedia.org The chemical diversity of secondary metabolites in plants is thought to be an evolutionary response to the diverse array of potential threats they face in their environment. scielo.org.pe

The study of the chemical ecology of acridone alkaloids involves investigating their distribution, concentration in different tissues, and their effects on other organisms. While the provided information establishes the presence of this compound in Atalantia ceylanica and the general defensive roles of acridone alkaloids, detailed ecological studies specifically on the role of this compound in mediating interactions within its natural environment were not extensively covered. However, its existence as a secondary metabolite in a plant known to interact with herbivores strongly suggests a role in the complex chemical defense landscape of the Rutaceae.

Future Research Directions and Unexplored Avenues for Atalanine Research

Elucidation of Complete Dimerization Mechanisms in Planta

While the dimerization of proteins is a widely studied phenomenon, the specific mechanisms involving alanine in plant systems are an emerging area of interest. Recent research has identified alanine zipper-like coiled-coil domains as crucial for the homotypic dimerization of plant GAGA-factors. plos.orgnih.gov These domains, similar to leucine zippers but with invariant alanine residues, are essential for the proper function of these transcription factors. plos.orgnih.gov

Future research should focus on a comprehensive elucidation of these dimerization processes within the plant cell. Key unexplored avenues include:

In-depth structural analysis: High-resolution structural studies, such as cryo-electron microscopy (cryo-EM), could provide detailed snapshots of the alanine zipper domains in their dimeric state, revealing the precise atomic interactions that govern their formation and stability.

Dynamic modeling: Computational simulations can be employed to model the dynamic process of dimerization, providing insights into the conformational changes and energy landscapes involved.

Functional genomics: Large-scale genetic screens in model plants like Arabidopsis thaliana could identify other proteins and factors that regulate or participate in alanine-mediated dimerization.

Understanding these mechanisms in detail could open doors to engineering plant proteins with novel functionalities for improved crop traits.

Targeted Biosynthetic Engineering for Analog Production

The metabolic engineering of microorganisms for the production of L-alanine has seen significant advancements. nih.gov Current strategies focus on optimizing fermentation processes and engineering key enzymes to improve yields. nih.gov However, the targeted biosynthetic engineering for the production of alanine analogs remains a largely unexplored and promising field.

Future research in this area should aim to:

Enzyme engineering: Directed evolution and rational design of enzymes in the alanine biosynthetic pathway could be used to create variants that accept alternative substrates, leading to the production of a diverse range of alanine analogs with novel properties.

Pathway reconstruction: The introduction of heterologous genes from other organisms or the design of entirely new synthetic pathways could enable the production of non-natural alanine derivatives.

Metabolic modeling: In silico models of cellular metabolism can be used to predict the effects of genetic modifications and optimize production strains for specific alanine analogs.

The development of efficient biosynthetic routes for alanine analogs would have significant implications for the pharmaceutical and materials science industries.

Advanced Spectroscopic Characterization of Alanine Conformational States

The conformational flexibility of alanine is critical to its function in proteins. Advanced spectroscopic techniques are providing unprecedented insights into the various conformational states that alanine can adopt. swarma.org Techniques such as 2D-IR spectroscopy and molecular dynamics simulations are being used to characterize the dynamics and spectroscopy of alanine-containing peptides in solution. swarma.org

Future research should leverage these and other advanced spectroscopic methods to:

Probe conformational changes in complex environments: Investigating the conformational states of alanine within folded proteins, at protein-protein interfaces, and in response to ligand binding will provide a more complete picture of its functional dynamics.

Develop novel spectroscopic probes: The design and synthesis of alanine analogs with unique spectroscopic signatures could enable the site-specific tracking of conformational changes in real-time.

Combine experimental and computational approaches: An integrated approach that combines experimental spectroscopic data with high-level computational modeling will be crucial for a detailed understanding of alanine's conformational landscape.

A deeper understanding of alanine's conformational states will be invaluable for protein design, drug discovery, and understanding the molecular basis of disease.

Investigation of Novel Molecular Interaction Partners

Alanine's simple methyl side chain can participate in a variety of weak, yet significant, molecular interactions that are crucial for protein structure and function. While some interaction partners are known, a vast landscape of potential interactions remains to be explored.

Future research directions in this area include:

Proteome-wide interaction screens: High-throughput techniques such as yeast two-hybrid and affinity purification-mass spectrometry can be used to identify novel protein interaction partners of alanine-containing motifs.

Computational prediction of interactions: The development of more accurate and sophisticated computational methods for predicting protein-protein interactions can guide experimental investigations.

Characterization of interaction dynamics: Techniques like surface plasmon resonance and isothermal titration calorimetry can be used to quantify the binding affinities and kinetics of newly identified interactions.

The discovery of novel molecular interaction partners of alanine will undoubtedly reveal new biological pathways and regulatory mechanisms.

Development of High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) has revolutionized drug discovery and is increasingly being applied to gain mechanistic insights into fundamental biological processes. acs.orgnih.govacs.org The development of robust HTS platforms for studying alanine-related mechanisms is a key area for future research.

Promising avenues for HTS development include:

Biosensor-based screens: The design of genetically encoded biosensors that respond to changes in alanine concentration or the activity of alanine-metabolizing enzymes can be used to screen for small molecules or genetic perturbations that modulate these processes.

Cell-based assays: The development of cell-based assays that report on specific alanine-dependent cellular functions, such as protein dimerization or signaling, will enable the screening of large compound libraries.

Miniaturized and automated platforms: The use of microfluidics and robotic automation will be essential for increasing the throughput and reducing the cost of HTS campaigns.

The application of HTS to alanine research will accelerate the pace of discovery and provide a wealth of new information about its diverse roles in biology.

Application of Machine Learning and AI in Predictive Modeling of Alanine Interactions

In the context of alanine research, future applications of ML and AI include:

Predicting the impact of alanine mutations: ML models can be trained on large datasets of protein structures and mutation data to predict the effects of alanine substitutions on protein stability, function, and interactions.

Designing novel alanine-containing peptides: Generative AI models can be used to design peptides with specific binding properties or catalytic activities, incorporating alanine at key positions.

Integrating multi-omics data: ML algorithms can be used to integrate data from genomics, proteomics, and metabolomics to build comprehensive models of alanine's role in cellular networks.

The continued development and application of ML and AI will undoubtedly lead to a paradigm shift in our ability to understand and engineer alanine-related biological systems.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Atalanine?

  • Methodological Answer : Synthesis requires selecting appropriate precursors (e.g., amino acids or peptide derivatives) and optimizing reaction conditions (temperature, pH, catalysts). Characterization should combine spectroscopic techniques (NMR for structural elucidation ), chromatographic methods (HPLC for purity ), and mass spectrometry (for molecular weight validation). Ensure reproducibility by documenting solvent systems, purification steps, and instrument calibration in the supplementary materials .

Q. How should researchers assess this compound’s bioactivity in preliminary in vitro studies?

  • Methodological Answer : Use dose-response assays (e.g., IC50 calculations) with controls for cytotoxicity. Validate bioactivity through triplicate experiments and statistical tests (ANOVA for significance ). Include positive/negative controls and specify cell lines (e.g., HEK-293 for receptor binding). Report raw data in appendices and processed results in tables with error margins .

Q. What analytical techniques are recommended to validate this compound’s purity and stability?

  • Methodological Answer : Employ orthogonal methods:

  • Purity : HPLC-DAD (UV spectrum consistency ) and elemental analysis.
  • Stability : Accelerated degradation studies under varied pH/temperature, monitored via LC-MS .
    Quantify impurities using peak integration and reference standards. Document protocols in the "Methods" section with instrument parameters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s proposed mechanism of action?

  • Methodological Answer : Perform molecular dynamics simulations to analyze ligand-receptor interactions (e.g., docking scores in AutoDock Vina ). Cross-validate with experimental data (SPR binding kinetics) and use Bayesian statistics to reconcile discrepancies . Publish code and force-field parameters in supplementary materials for reproducibility .

Q. What strategies address conflicting bioactivity data in this compound studies across different biological models?

  • Methodological Answer : Conduct a systematic review to identify model-specific variables (e.g., membrane permeability in prokaryotic vs. eukaryotic systems ). Use meta-analysis (random-effects model) to quantify heterogeneity . Validate hypotheses with isogenic cell lines or transgenic organisms .

Q. How can multi-omics approaches elucidate this compound’s metabolic pathways and off-target effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq for gene expression), proteomics (TMT labeling for protein quantification), and metabolomics (untargeted LC-MS ). Apply pathway enrichment tools (KEGG, Reactome) and machine learning (PLS-DA) to identify networks. Share raw omics data in public repositories (e.g., GEO ).

Q. What methodologies improve this compound’s stability in physiological environments for in vivo studies?

  • Methodological Answer : Optimize formulation using nano-encapsulation (liposomes ) or PEGylation. Validate stability via pharmacokinetic studies (plasma half-life measurements ) and compare degradation profiles in simulated biological fluids. Include stability-indicating assays in the "Results" section .

Q. How can researchers design experiments to analyze synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use factorial design (e.g., 2×2 matrix) to test combinations with standard drugs. Calculate synergy scores (Chou-Talalay method ) and validate with isobolograms. Address confounding variables (drug-drug interactions) via metabolomic profiling . Report raw combination indices in tables .

Guidelines for Data Reporting and Analysis

  • Contradiction Analysis : Apply funnel plots to detect publication bias in meta-analyses . For conflicting in vitro/in vivo results, use bridging studies (e.g., organ-on-a-chip ).
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in the "Author Statements" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atalanine
Reactant of Route 2
Reactant of Route 2
Atalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.